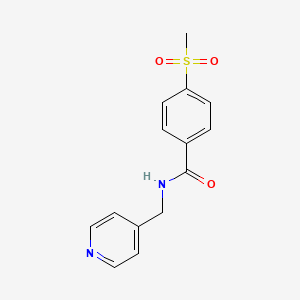
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzamide core substituted with a methylsulfonyl group and a pyridinylmethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under appropriate conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials, coatings, and catalysts.
Mechanism of Action
The mechanism of action of Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of vacuolar H±ATPase, a crucial enzyme in various cellular processes . This inhibition disrupts proton transport and affects cellular homeostasis, leading to its antifungal and antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Fluopicolide: Another pyridinylmethyl-benzamide compound with fungicidal properties.
Boscalid: A benzamide fungicide with a different substitution pattern but similar mode of action.
Uniqueness
Benzamide, 4-(methylsulfonyl)-N-(4-pyridinylmethyl)- stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its combination of a methylsulfonyl group and a pyridinylmethyl group makes it particularly effective as an enzyme inhibitor and a versatile reagent in organic synthesis.
Properties
CAS No. |
80819-01-8 |
|---|---|
Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
4-methylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C14H14N2O3S/c1-20(18,19)13-4-2-12(3-5-13)14(17)16-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
XHIURWSOZHPEJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















